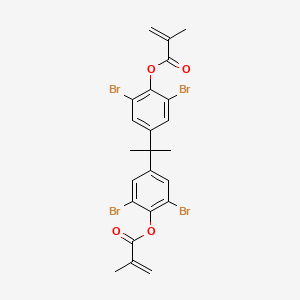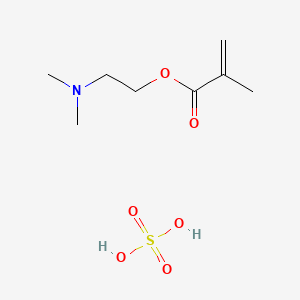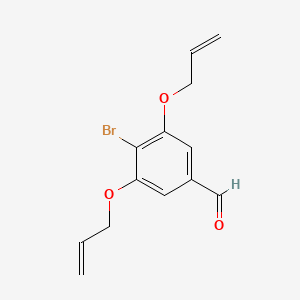![molecular formula C19H30O3 B1623980 acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene CAS No. 75975-83-6](/img/structure/B1623980.png)
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, is a derivative of caryophyllene, a natural bicyclic sesquiterpene found in many essential oils, including clove oil, cannabis, and hops . Caryophyllene is known for its unique structure, which includes a cyclobutane ring and a trans-double bond in a nine-membered ring . The acetylation of caryophyllene enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The acetylation of caryophyllene typically involves the reaction of caryophyllene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of acetylated caryophyllene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade acetic anhydride and catalysts, with the reaction being conducted in large reactors to produce significant quantities of the compound .
化学反応の分析
Types of Reactions: acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert caryophyllene, acetylated, back to its original form or other derivatives.
Substitution: The acetyl group can be substituted with other functional groups to create new derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Caryophyllene oxide: Formed through oxidation.
Various derivatives: Formed through substitution reactions.
科学的研究の応用
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-cancer properties.
Industry: Used in the production of fragrances, flavors, and other industrial products.
作用機序
The mechanism of action of caryophyllene, acetylated, involves its interaction with various molecular targets and pathways:
Cannabinoid Receptors: Acts as an agonist for cannabinoid receptor type 2 (CB2), which is involved in anti-inflammatory and analgesic effects.
Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2): Activation of Nrf2 leads to the expression of antioxidant proteins that protect against oxidative damage.
Cyclooxygenase Enzymes (COX-1 and COX-2): Inhibits these enzymes, reducing inflammation and pain.
類似化合物との比較
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, can be compared with other similar compounds such as:
Caryophyllene: The non-acetylated form, which has different chemical properties and biological activities.
Caryophyllene oxide: An oxidized derivative with distinct chemical and biological properties.
Humulene: Another sesquiterpene with similar structural features but different biological activities.
Uniqueness: this compound, stands out due to its enhanced chemical stability and unique biological activities, making it a valuable compound for various applications .
特性
CAS番号 |
75975-83-6 |
|---|---|
分子式 |
C19H30O3 |
分子量 |
306.4 g/mol |
IUPAC名 |
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene |
InChI |
InChI=1S/C15H24.C4H6O3/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11;1-3(5)7-4(2)6/h6,13-14H,2,5,7-10H2,1,3-4H3;1-2H3/b11-6-;/t13-,14-;/m1./s1 |
InChIキー |
DWYHUKSMKNWPGU-ZTDCGIRDSA-N |
SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C.CC(=O)OC(=O)C |
異性体SMILES |
C/C/1=C/CCC(=C)[C@H]2CC([C@@H]2CC1)(C)C.CC(=O)OC(=O)C |
正規SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C.CC(=O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















